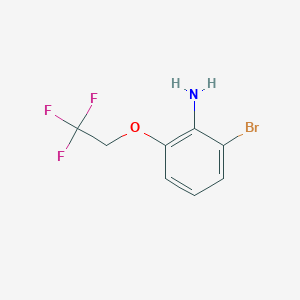
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position on the benzene ring.
Bromination: The nitrated aniline undergoes bromination to introduce a bromine atom at the 2-position.
Reduction: The nitro group is then reduced to an amino group, forming 2-bromoaniline.
Etherification: Finally, the 2-bromoaniline is reacted with 2,2,2-trifluoroethanol under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro compounds.
科学的研究の応用
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Bromo-6-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
2-Bromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group at the 4-position.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains an additional bromine atom and a trifluoromethoxy group.
Uniqueness
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. This makes it a valuable compound for specific applications where these properties are desirable.
生物活性
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is an organic compound notable for its unique structural features, which include a bromine atom and a trifluoroethoxy group attached to an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C8H6BrF3NO with a molecular weight of 288.04 g/mol. The presence of the trifluoroethoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with biological targets.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C8H6BrF3NO |
| Molecular Weight | 288.04 g/mol |
| Functional Groups | Bromine, Trifluoroethoxy |
| Lipophilicity | Enhanced due to trifluoroethoxy group |
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The trifluoroethoxy group can influence the compound's reactivity and binding affinity to various molecular targets. This can lead to modulation of several biological pathways including:
- Inhibition or activation of enzyme activity.
- Alteration of receptor binding dynamics.
- Interaction with cellular signaling pathways.
Case Studies
-
Antimicrobial Activity : A study on related fluorinated anilines showed significant antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like trifluoroethoxy was linked to increased potency against Gram-positive bacteria.
Compound Activity (MIC µg/mL) Target Organism 2-Bromo-6-(trifluoroethoxy)aniline 8 Staphylococcus aureus 3-Bromo-4-(trifluoroethoxy)aniline 16 Escherichia coli -
Anticancer Potential : Compounds containing trifluoroethyl groups have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines.
Compound IC50 (µM) Cell Line 2-Bromo-6-(trifluoroethoxy)aniline 12 HeLa 3-Fluoro-5-methyl-aniline 10 MCF-7
Research Findings
Recent studies have highlighted the significance of the trifluoroethoxy substituent in enhancing the biological activity of aniline derivatives:
- Inhibition of Enzyme Activity : The presence of the trifluoroethoxy group was shown to enhance the binding affinity towards specific enzymes involved in metabolic pathways.
- Selectivity in Biological Activity : Research indicates that variations in substitution patterns on the aniline ring can lead to significant differences in selectivity for biological targets.
特性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC名 |
2-bromo-6-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2 |
InChIキー |
PZTKDTXFFDMTBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)N)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















